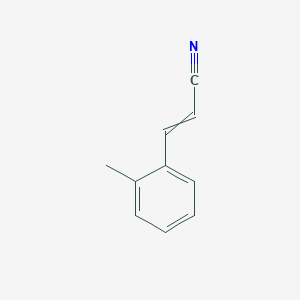

3-(2-Methylphenyl)prop-2-enenitrile

Description

3-(2-Methylphenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a conjugated system comprising a nitrile group (electron-withdrawing) and a 2-methylphenyl substituent (moderately electron-donating due to the methyl group). This structure enables applications in organic synthesis, materials science, and pharmaceuticals. The compound’s reactivity stems from its polarized double bond, which participates in cycloadditions, nucleophilic attacks, and polymerization reactions. Its molecular geometry and packing behavior in the solid state are influenced by substituent orientation, as seen in analogous compounds with aryl groups .

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-(2-methylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,1H3 |

InChI Key |

RMDBHIHGJNGKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Properties

- Diphenylamino Derivatives: Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile () exhibit enhanced π-π interactions due to the electron-rich diphenylamino group, leading to redshifted absorbance and fluorescence compared to the 2-methylphenyl analog. The methyl group in 3-(2-Methylphenyl)prop-2-enenitrile provides steric hindrance but weaker electron donation, resulting in a smaller HOMO-LUMO gap (~3.5 eV vs. ~2.8 eV in diphenylamino derivatives) .

- Pyridyl Substituents : Derivatives with pyridyl groups (e.g., (2Z)-2-(pyridin-4-yl)prop-2-enenitrile) show solvent-dependent optical properties. The nitrogen position (ortho, meta, para) alters conjugation; para-substitution enhances planarity and intramolecular charge transfer, whereas ortho-substitution introduces steric strain .

Electron-Withdrawing Groups

- Nitro and Chloro Substituents : (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile () and (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile () display reduced HOMO-LUMO gaps (~2.5 eV) due to strong electron withdrawal, increasing reactivity toward nucleophiles compared to the 2-methylphenyl derivative .

- Trifluoromethyl Groups: 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile () exhibits enhanced thermal stability and altered solubility in polar solvents due to the hydrophobic CF₃ group .

Solid-State Packing and Solvent Effects

- Crystal Packing : The 2-methylphenyl group in 3-(2-Methylphenyl)prop-2-enenitrile likely adopts a twisted conformation, reducing π-π stacking compared to planar derivatives like (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile (), which forms dense stacks with intermolecular distances of 3.6 Å .

- Solvent Polarity: Diphenylamino derivatives () exhibit solvatochromism, with fluorescence maxima shifting by 40 nm in polar solvents (e.g., methanol). The 2-methylphenyl derivative shows weaker solvent dependence due to its less polarizable substituent .

Data Tables

Table 1: Key Properties of Selected α,β-Unsaturated Acrylonitrile Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.